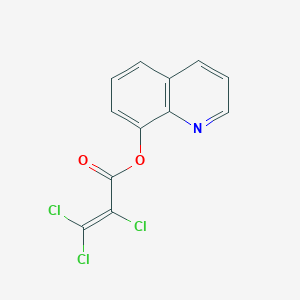
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C₁₂H₆Cl₃NO₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline moiety attached to a trichloropropenoate group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate typically involves the esterification of quinolin-8-ol with 2,3,3-trichloropropenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trichloropropenoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinolin-8-yl 2,3,3-trichloropropanoate.
Reduction: Formation of quinolin-8-yl 2,3-dichloroprop-2-enoate.
Substitution: Formation of quinolin-8-yl 2,3,3-trichloroprop-2-enamine.
Applications De Recherche Scientifique
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the trichloropropenoate group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activities. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinolin-8-yl 2,3-dichloroprop-2-enoate
- Quinolin-8-yl 2,3,3-tribromoprop-2-enoate
- Quinolin-8-yl 2,3,3-trifluoroprop-2-enoate
Uniqueness
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is unique due to the presence of three chlorine atoms in the propenoate group, which enhances its reactivity and potential biological activities. The specific arrangement of these chlorine atoms allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
654646-35-2 |
|---|---|
Formule moléculaire |
C12H6Cl3NO2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
quinolin-8-yl 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C12H6Cl3NO2/c13-9(11(14)15)12(17)18-8-5-1-3-7-4-2-6-16-10(7)8/h1-6H |
Clé InChI |
AVKBSDQYTGKGOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(=O)C(=C(Cl)Cl)Cl)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)

![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
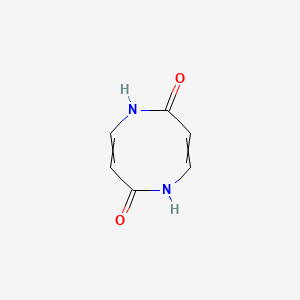

![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
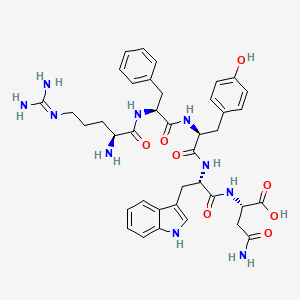

![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
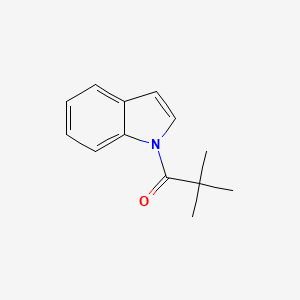

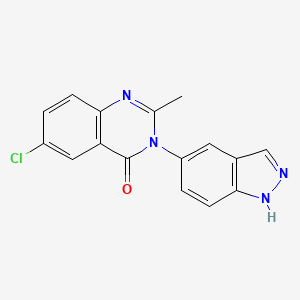
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

